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Compound of Interest

Compound Name: RuPhos

Cat. No.: B1670716

For Researchers, Scientists, and Drug Development Professionals

The development of robust and versatile catalysts is a cornerstone of modern organic
synthesis, enabling the construction of complex molecular architectures with unprecedented
efficiency. Among the pantheon of phosphine ligands that have revolutionized palladium-
catalyzed cross-coupling reactions, RuPhos (2-dicyclohexylphosphino-2',6'-
diisopropoxybiphenyl) has emerged as a particularly powerful tool. Its unique structural
features confer exceptional reactivity, particularly in challenging C-N and C-C bond-forming
reactions, making it an indispensable ligand in academic and industrial laboratories, especially
within the realm of drug development. This in-depth technical guide explores the core structural
features of the RuPhos ligand, its profound impact on reactivity, and provides practical insights
into its application.

Structural Features: A Bulky and Electron-Rich
Scaffold

The efficacy of RuPhos stems from its meticulously designed three-dimensional structure. A
member of the Buchwald family of biarylphosphine ligands, its architecture is characterized by
significant steric bulk and strong electron-donating properties, both of which are critical for
promoting efficient catalysis.
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Crystallographic Analysis and Key Geometric
Parameters

The solid-state structure of the free RuPhos ligand has been elucidated by single-crystal X-ray
diffraction, providing precise data on its bond lengths and angles.[1][2] These parameters are
fundamental to understanding its steric and electronic profile.

Parameter Value Reference
Molecular Formula C30H4302P [3]
CAS Number 787618-22-8 [3]
P—C(aryl) Bond Length 1.848(2) A [1][2]
P—C(cyclohexyl) Bond
(cy ¥ 1.877(2) A, 1.862(2) A [1][2]

Lengths
C(aryl)—P—C(cyclohexyl

(aryh (cy ¥ 97.03(8)°, 101.86(8)° [1][2]
Angles
C(cyclohexyl)—P—

(cy ¥ 105.46(8)° [1]I2]

C(cyclohexyl) Angle

The Tolman Cone Angle: Quantifying Steric Hindrance

A key descriptor of the steric bulk of a phosphine ligand is the Tolman cone angle (8). This
value represents the solid angle at the metal center that is occupied by the ligand. RuPhos
possesses a significantly large cone angle, which is a direct consequence of its bulky
dicyclohexylphosphino group and the ortho-diisopropoxy substituents on the biphenyl
backbone.[1][2]
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Ligand Cone Angle (0)
RuPhos (free) 201.5°
Pd-RuPhos 198.1°

BrettPhos (free) 220.3°
Pd-BrettPhos 204.2°

PCys 170°

PPhs 145°

The large cone angle of RuPhos is instrumental in promoting the formation of the active
monoligated palladium(0) species, which is crucial for initiating the catalytic cycle. It also plays
a significant role in facilitating the reductive elimination step, which is often the rate-limiting step
in cross-coupling reactions.[4][5]

Reactivity and Applications in Cross-Coupling
Reactions

The unique structural attributes of RuPhos translate into exceptional performance in a variety
of palladium-catalyzed cross-coupling reactions. It is particularly renowned for its ability to
facilitate challenging transformations involving sterically hindered substrates and for its high
catalytic activity, often allowing for low catalyst loadings.

Buchwald-Hartwig Amination: A Go-To Ligand for C-N
Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.
RuPhos has proven to be a superior ligand for the coupling of secondary amines with aryl
halides, including electron-rich, electron-poor, and sterically demanding substrates.[6]

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., RuPhos Pd G2, 1-
2 mol%), the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and a base (e.g., NaOtBu or
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KsPOa, 1.5-2.0 equiv) under an inert atmosphere. Anhydrous solvent (e.g., toluene or dioxane)
is added, and the mixture is heated to the specified temperature (typically 80-110 °C) until the
reaction is complete as monitored by TLC or GC/LC-MS. After cooling to room temperature, the
reaction is quenched with water and the product is extracted with an organic solvent. The
combined organic layers are dried, concentrated, and the crude product is purified by flash
chromatography.

Table of Representative Buchwald-Hartwig Aminations using RuPhos:

Pd
Aryl . Precatal Temp . Yield
. Amine Base Solvent Time (h)
Halide yst (°C) (%)
(mol%)
4- ) RuPhos
Morpholi
Chlorotol Pd G2 NaOtBu Toluene 100 18 95
ne
uene (1.5)
2- Di-n- RuPhos
Bromotol  butylamin  Pd G2 NaOtBu Toluene 80 2 98
uene e (1.0)
1-Bromo-
4- N- RuPhos
(trifluoro Methylani  Pd G2 K3POa Dioxane 100 24 92
methyl)b line (2.0)
enzene
3-Bromo-
o RuPhos
N,N- Pyrrolidin )
) Pd G2 LIHMDS Toluene 100 4 96
dimethyla e
(2.0)

niline

Suzuki-Miyaura Coupling: Forging C-C Bonds with High
Efficiency

RuPhos is also a highly effective ligand for the Suzuki-Miyaura coupling, which forms carbon-
carbon bonds between organoboron compounds and organic halides. It is particularly
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advantageous for the coupling of heteroaryl substrates and for reactions involving challenging
aryl chlorides.[7][8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A reaction flask is charged with the aryl or heteroaryl halide (1.0 equiv), the boronic acid or
ester (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)z, 1-2 mol%), RuPhos (2-4 mol%), and
a base (e.g., K2COs or Cs2C0s3, 2.0-3.0 equiv). A suitable solvent system (e.g., toluene/water or
dioxane/water) is added, and the mixture is heated (typically 80-110 °C) under an inert
atmosphere until the starting material is consumed. The reaction is then cooled, diluted with
water, and the product is extracted. The organic extracts are dried, concentrated, and purified
by chromatography.

Table of Representative Suzuki-Miyaura Couplings using RuPhos:
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Pd
] Source )
Aryl Boronic Temp . Yield
. . (mol%)/ Base Solvent Time (h)
Halide Acid . (°C) (%)
Ligand
(mol%)
4 Pd(OAc)2
Phenylbo (2)/ Toluene/
Chlorobe _ _ K3POa4 100 16 94
o ronic acid RuPhos H20
nzonitrile
4
) 3- Pd(OAc)2
Thiophen  (3)/ Dioxane/
Chloropy ) K2COs 100 18 85
o eboronic RuPhos H20
ridine )
acid (6)
1-Bromo-  4- Pd(OAc)2
2,4,6- Methoxy 1.5/ Toluene/
_ Cs2C0s3 80 12 97
trimethyl phenylbo  RuPhos H20
benzene ronic acid  (3)
3 (4- Pd(OAc)2
~ Fluoroph )/ Dioxane/
Bromoqui K2COs3 100 24 88
) enyl)boro  RuPhos H20
noline
nic acid 4)

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic

halide, is another area where RuPhos excels. It enables the coupling of a wide range of

functionalized organozinc reagents with aryl and heteroaryl halides, including sterically
hindered substrates.[9][10]

General Experimental Protocol for Negishi Coupling:

To a flame-dried Schlenk tube under an inert atmosphere are added the palladium precatalyst

(e.g., RuPhos Pd G2, 1-2 mol%), the aryl or heteroaryl halide (1.0 equiv), and an anhydrous

solvent (e.g., THF or dioxane). The organozinc reagent (1.2-1.5 equiv) is then added, and the
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reaction mixture is stirred at room temperature or heated as required. Upon completion, the

reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted,
dried, and purified.[11]

Table of Representative Negishi Couplings using RuPhos:

Arvl Organozi Pd
r
- )I,'d nc Precataly Solvent Temp (°C) Time (h) Yield (%)
alide
Reagent st (mol%)
2- :
] p-Tolylzinc RuPhos Pd
Bromoanis i THF 75 0.33 >08
chloride G2 (0.1)
ole
4 Ethyl 4-
(chlorozinci  RuPhos Pd
lodobenzo THF 60 12 89
o o)butanoat G2 (2.0)
nitrile
e
3- 2-
] ) ) RuPhos Pd )
Chloropyrid  Thienylzinc Dioxane 80 16 91
_ _ G2 (1.0)
ine chloride
1-Bromo-2-
] Cyclohexyl
(trifluorome ) RuPhos Pd
zinc THF 70 24 85
thyl)benze ) G2 (1.5)
bromide
ne

Mechanistic Insights: The Buchwald-Hartwig
Amination Cycle

A deep understanding of the catalytic cycle is paramount for reaction optimization and the

rational design of new catalysts. The generally accepted mechanism for the Buchwald-Hartwig

amination involves a sequence of oxidative addition, deprotonation, and reductive elimination

steps. For the Pd-RuPhos system, extensive computational and experimental studies have

shown that the reductive elimination step is typically the rate-limiting step of the catalytic cycle.

[4][5]
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Catalytic Cycle

Aryl Halide (Ar-X)
Oxidative Addition
PA(O)L
(Active Catalyst)

L-Pd(I1)(An)(X)

L-Pd(I1)(An)(NR2)

Click to download full resolution via product page
Caption: The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst.

The large steric bulk of RuPhos is thought to facilitate the C-N bond-forming reductive
elimination from the palladium(ll) amido complex, thereby accelerating the overall catalytic
turnover. The activation energy for this step in the Pd-RuPhos system has been calculated to
be higher than that for the oxidative addition, confirming it as the rate-determining step.[4][5]

Logical Relationships: Structure Dictates Reactivity

The exceptional performance of the RuPhos ligand is a direct consequence of the interplay
between its structural and electronic properties. The following diagram illustrates the key
relationships that govern its reactivity.
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Caption: Relationship between RuPhos's structural features and its catalytic reactivity.

Conclusion

RuPhos stands as a testament to the power of rational ligand design in catalysis. Its unique
combination of steric bulk and electron-richness has made it an exceptionally versatile and
effective ligand for a range of palladium-catalyzed cross-coupling reactions. For researchers in
drug development and other areas of chemical synthesis, a thorough understanding of the
structural features and reactivity of RuPhos is essential for leveraging its full potential in the
construction of complex and valuable molecules. The continued exploration of its applications
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and the development of next-generation catalysts inspired by its design will undoubtedly
continue to push the boundaries of synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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